3-(2-Fluorophenyl)-3-methylbutan-2-one

Catalog No.
S12165682
CAS No.
M.F
C11H13FO
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluorophenyl)-3-methylbutan-2-one

Product Name

3-(2-Fluorophenyl)-3-methylbutan-2-one

IUPAC Name

3-(2-fluorophenyl)-3-methylbutan-2-one

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C11H13FO/c1-8(13)11(2,3)9-6-4-5-7-10(9)12/h4-7H,1-3H3

InChI Key

VLWNYZUHXXBGFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C1=CC=CC=C1F

3-(2-Fluorophenyl)-3-methylbutan-2-one is an organic compound classified as a ketone. Its chemical structure features a fluorophenyl group attached to a branched carbon chain, specifically a 3-methylbutan-2-one backbone. The presence of the fluorine atom in the phenyl ring enhances the compound's electronic properties, potentially influencing its reactivity and biological activity.

Typical of ketones:

  • Oxidation: The ketone can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the ketone functional group into secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of 3-(2-Fluorophenyl)-3-methylbutan-2-one is of interest in medicinal chemistry. Compounds with fluorinated phenyl groups often exhibit enhanced pharmacological properties due to increased metabolic stability and altered lipophilicity. Research may explore its potential as an antimicrobial agent, anti-inflammatory compound, or its interaction with specific biological targets such as enzymes and receptors.

Several synthetic routes can be employed to produce 3-(2-Fluorophenyl)-3-methylbutan-2-one:

  • Friedel-Crafts Acylation: This method involves the reaction of 2-fluorobenzoyl chloride with 3-methylbutan-2-one in the presence of a Lewis acid catalyst like aluminum chloride.
  • Grignard Reaction: The compound can also be synthesized by reacting 2-fluorobenzaldehyde with a Grignard reagent derived from isobutylmagnesium bromide, followed by hydrolysis.

Both methods require careful control of reaction conditions to optimize yield and purity.

3-(2-Fluorophenyl)-3-methylbutan-2-one has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds, contributing to drug development.
  • Material Science: The compound could be utilized in creating specialty chemicals or polymers that require specific electronic or physical properties.
  • Research: It may be used in studies investigating the effects of fluorinated compounds on biological systems or chemical reactivity.

Studies focusing on the interactions of 3-(2-Fluorophenyl)-3-methylbutan-2-one with biomolecules are crucial for understanding its biological activity. Potential areas of investigation include:

  • Enzyme Inhibition: Exploring how this compound interacts with specific enzymes could reveal its potential therapeutic applications.
  • Receptor Binding: Understanding how it binds to various receptors may provide insights into its pharmacological effects.

These studies often employ techniques such as molecular docking, spectroscopy, and kinetic assays.

Several compounds share structural similarities with 3-(2-Fluorophenyl)-3-methylbutan-2-one. Here are some notable examples:

Compound NameStructureUnique Features
3-(2-Chlorophenyl)-3-methylbutan-2-oneContains chlorine instead of fluorineChlorine's larger size may affect reactivity
3-(4-Fluorophenyl)-3-methylbutan-2-oneFluorine at the para positionDifferent electronic effects due to position
1-(2-Fluorophenyl)-3-methylbutan-1-oneDifferent carbon chain structureMay exhibit different biological activities

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-3-methylbutan-2-one lies primarily in the positioning of the fluorine atom on the phenyl ring, which influences both its reactivity and biological interactions compared to its chlorinated and iodinated counterparts. The branched structure also contributes to its distinct physical properties, making it a valuable compound for further research and application in various fields.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

180.095043196 g/mol

Monoisotopic Mass

180.095043196 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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